N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-1-benzothiophene-2-carboxamide
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Overview
Description
“N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-1-benzothiophene-2-carboxamide” is a complex organic compound. It contains a benzothiophene group, which is a sulfur-containing heterocycle, attached to a carboxamide group. The molecule also contains a 1H-pyrazol-5-yl group, which is a type of nitrogen-containing heterocycle .
Synthesis Analysis
The synthesis of such compounds often involves the use of intermediate derivatization methods (IDMs). These methods allow for the construction of diverse heterocyclic or fused heterocyclic scaffolds . The synthesis of similar compounds has been reported in the literature, where different substituents on the phenyl group were used .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The benzothiophene group is a sulfur-containing heterocycle, while the 1H-pyrazol-5-yl group is a nitrogen-containing heterocycle . The presence of these heterocycles can significantly influence the compound’s chemical properties and reactivity.Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the heterocyclic groups. These groups can participate in a variety of chemical reactions, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the heterocyclic groups could affect its solubility, melting point, and other physical properties .Properties
IUPAC Name |
N-[1-(5-methyl-1H-pyrazol-3-yl)propan-2-yl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c1-10(7-13-8-11(2)18-19-13)17-16(20)15-9-12-5-3-4-6-14(12)21-15/h3-6,8-10H,7H2,1-2H3,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUDVPTLIUQOGRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)CC(C)NC(=O)C2=CC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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